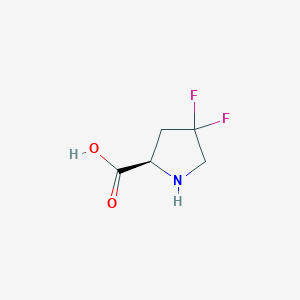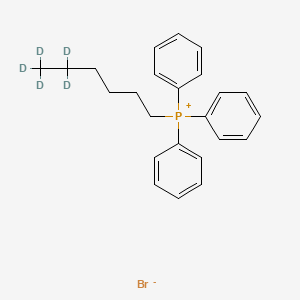![molecular formula C18H19IN2O3S B12316130 [4-(4-Iodophenyl)sulfonyl-3-methylpiperazin-1-yl]-phenylmethanone](/img/structure/B12316130.png)
[4-(4-Iodophenyl)sulfonyl-3-methylpiperazin-1-yl]-phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-BENZOYL-4-(4-IODOPHENYL)SULFONYL-3-METHYLPIPERAZINE is a complex organic compound that belongs to the piperazine family This compound is characterized by the presence of a benzoyl group, an iodophenyl sulfonyl group, and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-BENZOYL-4-(4-IODOPHENYL)SULFONYL-3-METHYLPIPERAZINE typically involves multiple steps, including the formation of the piperazine ring, introduction of the benzoyl group, and sulfonylation with the iodophenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the benzoyl group.
Reduction: Reduction reactions may target the iodophenyl sulfonyl group, leading to the formation of different derivatives.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide or copper(I) iodide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce deiodinated derivatives.
Scientific Research Applications
®-1-BENZOYL-4-(4-IODOPHENYL)SULFONYL-3-METHYLPIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-BENZOYL-4-(4-IODOPHENYL)SULFONYL-3-METHYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Iodophenyl)piperazine: Shares the iodophenyl piperazine core but lacks the benzoyl and sulfonyl groups.
4-(4-Iodophenyl)sulfonylpiperazine: Similar sulfonyl piperazine structure but without the benzoyl and methyl groups.
Uniqueness: ®-1-BENZOYL-4-(4-IODOPHENYL)SULFONYL-3-METHYLPIPERAZINE is unique due to the combination of its benzoyl, iodophenyl sulfonyl, and methylpiperazine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
Molecular Formula |
C18H19IN2O3S |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
[4-(4-iodophenyl)sulfonyl-3-methylpiperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19IN2O3S/c1-14-13-20(18(22)15-5-3-2-4-6-15)11-12-21(14)25(23,24)17-9-7-16(19)8-10-17/h2-10,14H,11-13H2,1H3 |
InChI Key |
WRDLPDOULHEQJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)I)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


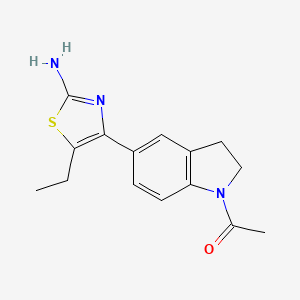
![2-{4-Methyl-2,5-dioxo-4-[4-(propan-2-yl)phenyl]imidazolidin-1-yl}acetic acid](/img/structure/B12316063.png)
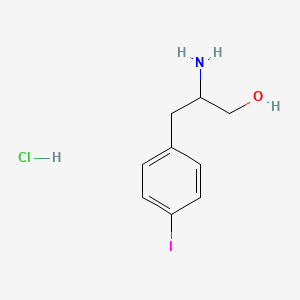

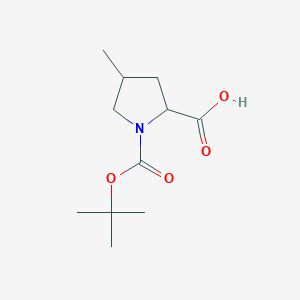
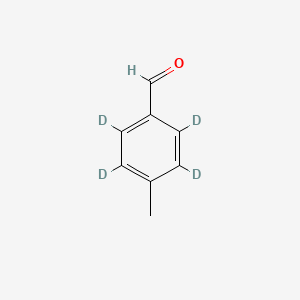
![2-N-Methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine](/img/structure/B12316090.png)

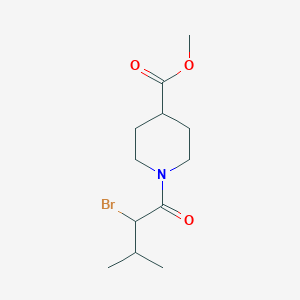

![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B12316106.png)

